丁二醇

概述

描述

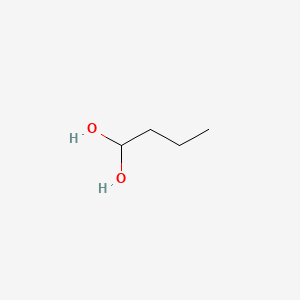

1,4-Butanediol (BDO) is a colorless, viscous liquid with the chemical formula C₄H₁₀O₂ . It belongs to the class of diols (glycols) and is commonly used in industrial applications due to its versatile properties.

Synthesis Analysis

BDO can be synthesized through several methods:

- Reppe Process : In this method, acetylene reacts with formaldehyde to form BDO.

- Hydrogenation of Succinic Acid : Succinic acid undergoes hydrogenation to yield BDO.

- Fermentation : Microorganisms can produce BDO from renewable feedstocks such as glucose or xylose.

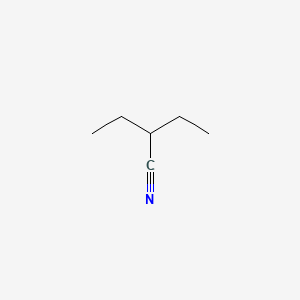

Molecular Structure Analysis

The molecular structure of BDO consists of a central four-carbon chain with two hydroxyl groups (OH) attached to adjacent carbon atoms. The chemical structure is as follows:

H H

\ /

C - C - C - C

| | | |

H H H H

Chemical Reactions Analysis

BDO participates in various chemical reactions:

- Esterification : BDO reacts with carboxylic acids to form esters.

- Oxidation : Under controlled conditions, BDO can be oxidized to form γ-butyrolactone (GBL).

- Polymerization : BDO is a precursor for the production of polybutylene terephthalate (PBT) and other polymers.

Physical And Chemical Properties Analysis

- Melting Point : BDO melts at approximately 20°C .

- Boiling Point : The boiling point of BDO is around 230°C .

- Solubility : BDO is miscible with water and many organic solvents.

- Density : Its density is approximately 1.02 g/cm³ .

科学研究应用

2,3-丁二醇的微生物生产

2,3-丁二醇是一种有着广泛工业应用的有价值的大宗化学品。其微生物生产一直是研究的焦点,探索了诸如菌株改良、底物改变和流程开发等策略,以实现高效经济生产。Ji、Huang和Ouyang(2011)的综述提供了对这些策略的深入分析,包括对增值衍生物和下游处理方法的讨论(Ji, Huang, & Ouyang, 2011)。

酵母中2,3-丁二醇生产的增强

Kim和Hahn(2015)通过消除副产物形成和氧化还原平衡,在酿酒酵母中实现了2,3-丁二醇生产的显著改进。他们的研究展示了酵母中2,3-丁二醇的最高产率和生产率,标志着该领域的重大进展(Kim & Hahn, 2015)。

工程大肠杆菌中1,4-丁二醇的自主生产

Liu和Lu(2015)报道了利用全新生物合成途径在大肠杆菌中自主生产1,4-丁二醇。这代表了一种结合了合成生物学和代谢工程的创新方法,突显了可持续生产重要化学品如1,4-丁二醇的潜力,来自可再生资源(Liu & Lu, 2015)。

生物催化合成1,4-丁二醇的途径

Yim等人(2011)在大肠杆菌中开发了首个直接从可再生碳水化合物原料合成1,4-丁二醇的生物催化途径。这项开创性工作为石油化学原料提供了可持续的替代方案,展示了从葡萄糖、木糖、蔗糖和生物质衍生糖流中生产这种商品化学品的可行性(Yim et al., 2011)。

利用农业废弃物生产2,3-丁二醇

Sun等人(2009)探索了使用克雷伯氏肺炎杆菌和菊芋块茎生产2,3-丁二醇的可行性,展示了使用农业废弃物作为底物的可行性。他们的工作突显了在大规模2,3-丁二醇生产中更具成本效益的流程的潜力(Sun et al., 2009)。

微生物2,3-丁二醇生产的进展

Yang和Zhang(2019)总结了生物技术生产2,3-丁二醇的最新进展。他们讨论了克服微生物生产中的挑战的代谢和工艺工程策略,特别是解决工程宿主中病原微生物和低滴度问题(Yang & Zhang, 2019)。

2,3-丁二醇的生物生产和应用

Syu(2001)回顾了2,3-丁二醇(2,3-BDL)的生物生产,强调了它对各种化学原料和液体燃料的重要性。该文章涵盖了微生物形成途径、菌株品种和发酵条件,提供了关于2,3-BDL作为生物基化学品潜力的见解(Syu, 2001)。

2,3-丁二醇的生物技术生产

Celińska and Grajek (2009) presented a comprehensive review of the biotechnological production of 2,3-butanediol, including the sources of biomass used, wild type and genetically improved strains, and operating conditions. Their work underscores the importance of this bio-based process as an alternative to traditional chemical synthesis (Celińska & Grajek, 2009).

Autotrophic Production of (R)-1,3-Butanediol

Gascoyne et al. (2021) engineered Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol, a critical intermediate in several industrial processes. Their approach leveraged the bacterium's natural capacity to fix carbon dioxide, presenting a novel pathway for sustainable chemical production (Gascoyne et al., 2021).

Chiral Pure D-2,3-Butanediol Production in Bacillus licheniformis

Wang et al. (2012) focused on the production of chiral pure D-2,3-butanediol using thermophilic Bacillus licheniformis. Their work demonstrated the feasibility of producing high-temperature butanediol, which could significantly reduce production costs using low-cost lignocellulosic biomass (Wang et al., 2012).

安全和危害

- Toxicity : BDO is moderately toxic. Ingestion or inhalation can cause drowsiness, nausea, and respiratory distress.

- Flammability : BDO is flammable ; handle with care.

- Skin Contact : It may cause skin irritation.

- Environmental Impact : BDO is biodegradable but should be handled responsibly.

未来方向

Research on BDO continues to explore:

- Biotechnological Production : Enhancing microbial production through metabolic engineering.

- Green Synthesis Routes : Developing eco-friendly methods for BDO synthesis.

- Applications : Investigating novel applications beyond its current uses.

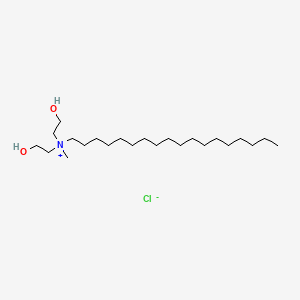

属性

IUPAC Name |

butane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-2-3-4(5)6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQSJQSWAWPGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074745 | |

| Record name | Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available. | |

| Record name | Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Butanediol | |

CAS RN |

25265-75-2 | |

| Record name | Butanediol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

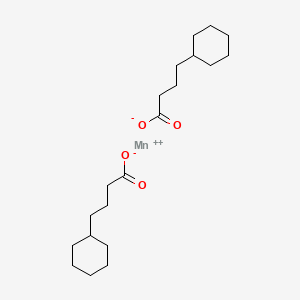

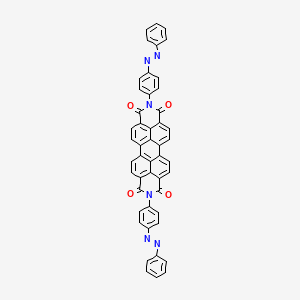

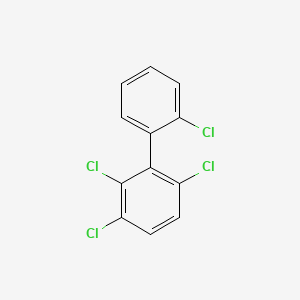

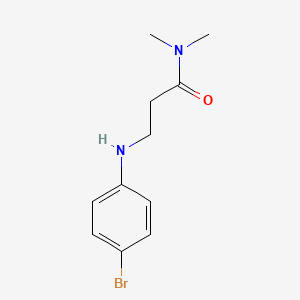

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

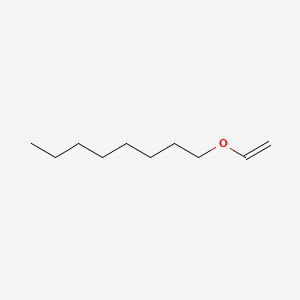

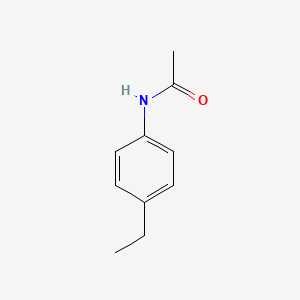

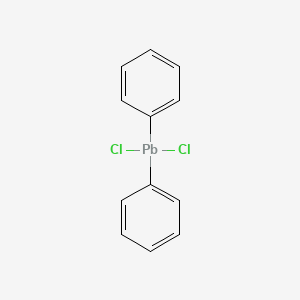

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-](/img/structure/B1595943.png)